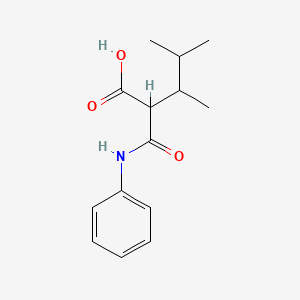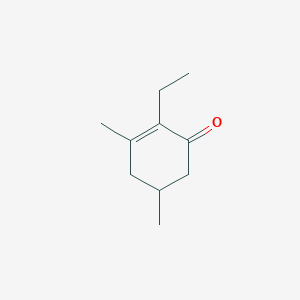
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one is a chemical compound with the molecular formula C10H16O. It is a cyclic ketone with a unique structure that includes an ethyl group and two methyl groups attached to a cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. Another method is the aldol condensation, which involves the reaction of an aldehyde or ketone with another carbonyl compound under basic conditions. Additionally, the Friedel-Crafts acylation can be used, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but often include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and potential therapeutic uses.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism by which 2-Ethyl-3,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: This compound is structurally similar but lacks the ethyl group.
2-Cyclohexen-1-one: A simpler structure without the methyl and ethyl groups.
3,5-Dimethyl-2-cyclohexene-1-one: Another similar compound with slight structural differences.
Uniqueness
2-Ethyl-3,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications where these structural features are advantageous.
Propriétés
Numéro CAS |
93445-22-8 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-ethyl-3,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-4-9-8(3)5-7(2)6-10(9)11/h7H,4-6H2,1-3H3 |
Clé InChI |
HOWVKJXTFWYJAF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(CC(CC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


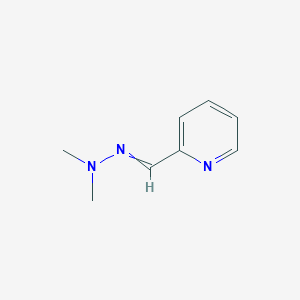
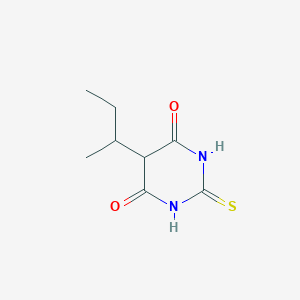
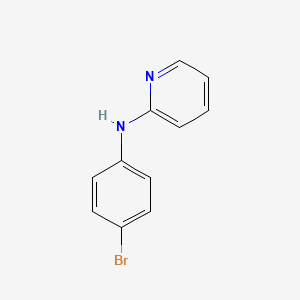
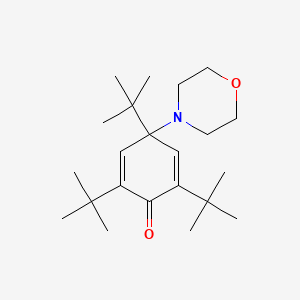
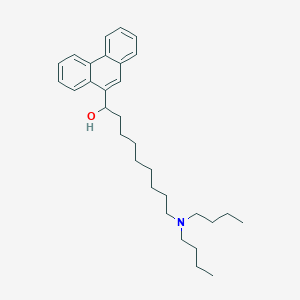
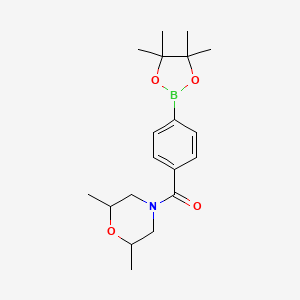
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
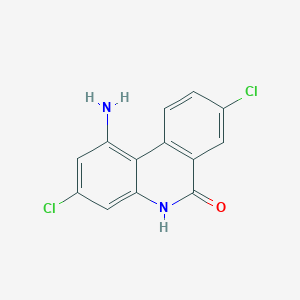
![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
